![molecular formula C18H16N2O2 B14639122 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- CAS No. 53683-82-2](/img/structure/B14639122.png)
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-pyrrole-2,5-dione with 4-methylphenylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- has several scientific research applications:
Biology: The compound is studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole core but differs in the substituents attached to the pyrrole ring.
1H-Pyrrole-2,5-dione, 1-[(4-methylphenyl)sulfonyl]: This compound has a sulfonyl group instead of the amino group, leading to different chemical properties and applications.
1H-Pyrrole-2,5-dione, 1-[(trimethoxysilyl)methyl]:
The uniqueness of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Biological Activity
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- (CAS Number: 1631-28-3) is a compound with significant biological activity, particularly in the realms of anti-cancer and anti-inflammatory properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activities.
- Molecular Formula : C15H12N2O4
- Molecular Weight : 282.25 g/mol
- Density : 1.506 g/cm³
- Boiling Point : 511.8 °C
- Flash Point : 253.4 °C
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Studies indicate that derivatives of pyrrole-2,5-dione can inhibit tyrosine kinases, which are crucial for cancer cell proliferation. For instance, a related compound demonstrated the ability to inhibit growth in various cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
Antitumor Activity
Research has shown that certain derivatives of pyrrole-2,5-dione exhibit potent antitumor effects. A notable study highlighted a compound that inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 value ranging from 1.0×10−8 M to 1.6×10−8 M . This suggests that modifications in the side groups of the pyrrole structure significantly enhance its biological efficacy.
Table 1: Antitumor Activity of Pyrrole Derivatives
Compound | Cell Line Tested | GI50 (M) | Reference |
---|---|---|---|
4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0×10−8 | Dubinina et al., 2007 |
4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6×10−8 | Garmanchuk et al., 2013a |
4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 | 1.0×10−8 | Kuznietsova et al., 2013 |
Anti-inflammatory Properties
In addition to its antitumor potential, compounds related to pyrrole-2,5-dione have been reported to possess anti-inflammatory properties. A study indicated that these compounds could reduce inflammation markers in vitro without inducing significant cytotoxicity at lower concentrations .
Case Studies
- Colon Cancer Model : In a chemically induced colon cancer model in rats, the administration of a pyrrole derivative led to a significant reduction in tumor growth compared to controls .
- Toxicity Assessment : Toxicological evaluations showed that while some derivatives exhibited slight toxicity at high concentrations (100 µg/mL), they generally maintained low toxicity profiles at therapeutic doses .
Properties
CAS No. |
53683-82-2 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-methylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3 |
InChI Key |
BILJFGMLQJRWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.